Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Description
Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a complex organic compound with a unique structure that includes a fused oxazepine ring
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-4,5-dihydro-2H-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-17-11-6-9(12(15)16-3)4-5-10(11)7-14-13/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
YCRWMMWXLHQEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(CN1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the oxazepine ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure scalability and efficiency. The use of automated systems and optimized reaction conditions can help in achieving consistent quality and high throughput .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (-COOCH₃) in the compound participates in nucleophilic substitution reactions. Under basic or acidic conditions, the methoxy group can be replaced by nucleophiles such as amines or alcohols to form amides or other esters. For example:
These reactions often require catalysts like Lewis acids (e.g., InCl₃) or bases (e.g., NaH) to proceed efficiently .
Electrophilic Aromatic Substitution
The benzene ring fused to the oxazepine core undergoes electrophilic substitution at activated positions. Common reactions include nitration, sulfonation, or halogenation, depending on the directing effects of the substituents. The electron-donating dimethyl groups enhance reactivity at ortho/para positions relative to the ester group.
Hydrolysis Reactions
The ester moiety is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid:
This reaction is critical for modifying the compound’s solubility and biological activity.
Reduction Reactions
The carbonyl group in the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄):
Reduction preserves the oxazepine ring while altering the functional group profile.
Stability and Reactivity Considerations
-
Thermal Stability : The compound degrades under extreme temperatures (>200°C), limiting high-temperature applications.
-
pH Sensitivity : Acidic or alkaline conditions accelerate hydrolysis of the ester group but do not affect the oxazepine ring under mild conditions.
-
Solubility : High solubility in polar aprotic solvents (e.g., DMF, THF) facilitates reactions requiring homogeneous mixtures.
Scientific Research Applications
Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 8-Methyl-11-phenyldibenzo[b,f][1,4]oxazepine
- 2,4-Dimethyl-3H-benzo[b][1,4]diazepine
Uniqueness
Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused oxazepine ring and the presence of multiple functional groups make it a versatile compound for various applications .
Biological Activity
Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 235.28 g/mol. The compound features a complex heterocyclic structure that contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that derivatives of oxazepine compounds exhibit antimicrobial activity. A study on structurally similar compounds demonstrated that modifications in the oxazepine ring significantly influenced their effectiveness against various bacterial strains. This compound may share these properties due to its structural similarities to known antimicrobial agents .
Neuropharmacological Effects
Oxazepines are often studied for their neuropharmacological effects. Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter systems in the brain. For instance, some oxazepine derivatives have been shown to modulate GABAergic activity, which may lead to anxiolytic or sedative effects .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- G Protein-Coupled Receptors (GPCRs) : Many compounds in this class interact with GPCRs to exert their biological effects. This interaction can influence signaling pathways related to mood regulation and anxiety .
- Ion Channel Modulation : Similar compounds have been shown to affect ion channel activities, particularly those associated with neurotransmitter release and neuronal excitability .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds. Here are notable examples:
Q & A
Basic: What synthetic routes are recommended for Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate, and how are yields optimized?
The compound can be synthesized via cyclization reactions using reagents like POCl₃ in refluxing toluene, which facilitates intramolecular ring closure of precursor esters (e.g., ethyl 3-propionylamino-4-(3-methoxyphenoxy)benzoate) . Another advanced method involves a modified Pictet-Spengler reaction , enabling the formation of the oxazepine core under mild acidic conditions, with yields optimized by controlling temperature (e.g., 60–80°C) and stoichiometry of substituents . Key parameters include solvent choice (e.g., dichloromethane for low side-product formation) and catalyst selection (e.g., Lewis acids for regioselectivity).
Basic: How can purity and structural integrity be validated post-synthesis?
Analytical techniques include:
- HPLC (using high-resolution C18 columns) to assess purity (>95% as per typical research-grade standards) .
- NMR spectroscopy (¹H/¹³C) to confirm the ester carbonyl resonance (~168–170 ppm) and oxazepine ring protons (δ 3.5–4.5 ppm for methylene groups) .
- Mass spectrometry (HRMS) to verify the molecular ion peak (e.g., m/z calculated for C₁₄H₁₇NO₄: 263.1158) .
Advanced: How are contradictions in spectroscopic data between synthesized batches resolved?
Discrepancies in NMR or HPLC profiles often arise from by-products (e.g., incomplete cyclization intermediates or regioisomers). Strategies include:
- 2D NMR (COSY, HSQC) to differentiate positional isomers .
- LC-MS/MS to trace low-abundance impurities (e.g., open-chain precursors or oxidized derivatives) .
- X-ray crystallography for unambiguous structural confirmation when crystalline derivatives are obtainable .
Advanced: What in vitro assays evaluate biological activity, given structural analogs?
The compound’s benzodiazepine-like core suggests potential CNS activity. Assays include:
- Radioligand binding studies (e.g., [³H]Ro15-4513 displacement for GABAₐ receptor affinity) .
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
- Cellular permeability tests (Caco-2 monolayers) to assess bioavailability, given the ester’s lipophilicity .
Basic: What parameters optimize the esterification step during synthesis?
- Catalyst : H₂SO₄ or DMAP for efficient ester formation .
- Solvent : Anhydrous methanol or ethanol to minimize hydrolysis.
- Temperature : 60–70°C for 12–24 hours, monitored by TLC .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) to isolate the ester .
Advanced: How do substituents on the oxazepine ring influence pharmacokinetics?
- Methyl groups at C3 : Enhance metabolic stability by sterically blocking oxidation .
- Ester vs. carboxylic acid : The methyl ester improves membrane permeability compared to the free acid .
- Aromatic substitution : Electron-withdrawing groups (e.g., -NO₂) at C8 may increase target affinity but reduce solubility .
Basic: What impurities are common, and how are they characterized?
- By-products : Uncyclized intermediates (e.g., open-chain amides) or dimerized species .
- Characterization : LC-MS for molecular weight identification and preparative HPLC for isolation .
- Mitigation : Optimized reaction time (e.g., 8–12 hours for cyclization) and inert atmosphere to prevent oxidation .
Advanced: How do computational methods aid in designing derivatives?
- Docking studies : Predict binding modes to targets like GABAₐ receptors using AutoDock Vina .
- QSAR models : Correlate substituent hydrophobicity (logP) with activity, guiding methyl or ethyl substitutions .
- MD simulations : Assess conformational stability of the oxazepine ring in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
